2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-
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Overview
Description
4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes an amino group and a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of butan-2-amine with a suitable carbonyl compound, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxyl derivatives, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrimidinone ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-amino-1,2,4-triazole: Known for its antibacterial activity.
4-hydroxy-2-quinolone: Studied for its pharmaceutical and biological activities.
1,3,5-triazine: Used in the production of herbicides and polymer photostabilizers.
Uniqueness
4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a butan-2-yl substituent in the pyrimidinone ring differentiates it from other similar compounds, making it a valuable compound for various applications .
Biological Activity
2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and neurology. This article explores the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C₈H₁₅N₃O
- CAS Number : 790263-56-8
- Molar Mass : 171.22 g/mol
- Density : 1.36 g/cm³
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Activity
A comparative study evaluated the efficacy of this compound against established cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 8.3 |
HCT116 | 10.0 |
These values suggest that the compound exhibits potent anticancer activity, particularly against lung cancer cells.
Neuroprotective Effects
Another significant aspect of this compound is its neuroprotective activity. Research indicates that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating Alzheimer's disease.
Neuroprotective Activity Data
The following table summarizes the AChE inhibitory activity of various pyrimidine derivatives:
Compound | IC50 (µM) |
---|---|
2(1H)-Pyrimidinone, 4-amino... | 20.15 |
Galantamine (Reference) | 4.82 |
The higher IC50 value for the pyrimidine derivative indicates a moderate inhibitory effect compared to galantamine but suggests potential for further optimization.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits antibacterial and antifungal activities.
Antimicrobial Efficacy
In vitro studies were conducted against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These results demonstrate that the compound possesses noteworthy antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
The biological activities of 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- can be attributed to its ability to interact with specific biological targets:
- Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Neuroprotective : Inhibition of AChE leading to increased acetylcholine levels in synapses.
- Antimicrobial : Disruption of bacterial cell wall synthesis and fungal membrane integrity.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-amino-3-butan-2-yl-4,5-dihydropyrimidin-2-one |
InChI |
InChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12) |
InChI Key |
PYZYLWWXHFRBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCC(=NC1=O)N |
Origin of Product |
United States |
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